molecular formula C14H12N2O5 B12765959 4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone CAS No. 201747-20-8

4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone

Cat. No.: B12765959
CAS No.: 201747-20-8
M. Wt: 288.25 g/mol
InChI Key: IVZVKLDQDSXHFJ-OMCISZLKSA-N
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Description

4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is part of the furochromone family, which is characterized by a fused furan and chromone ring system. The presence of methoxy groups and a hydrazone moiety adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone typically involves multiple steps, starting from readily available precursors. One common method involves the Vilsmeier-Haack reaction, which is used to introduce formyl groups into aromatic compounds. The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various amines. Reaction conditions often involve the use of solvents like ethanol and acetic acid, with heating to facilitate the reactions .

Major Products

The major products formed from these reactions include pyrazole derivatives, Schiff bases, and other heterocyclic compounds. These products are often characterized by their unique structural features and potential biological activities .

Scientific Research Applications

4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution and cyclization reactions allows it to interact with biological macromolecules, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-carboxaldehyde 7-hydrazone is unique due to its specific structural features, including the presence of both methoxy groups and a hydrazone moiety

Properties

CAS No.

201747-20-8

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

7-[(E)-hydrazinylidenemethyl]-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H12N2O5/c1-18-11-8-3-4-20-12(8)14(19-2)13-10(11)9(17)5-7(21-13)6-16-15/h3-6H,15H2,1-2H3/b16-6+

InChI Key

IVZVKLDQDSXHFJ-OMCISZLKSA-N

Isomeric SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)/C=N/N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=NN

Origin of Product

United States

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